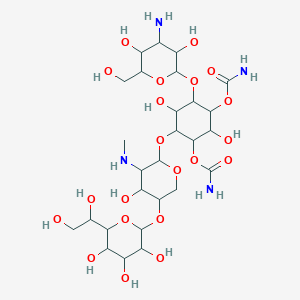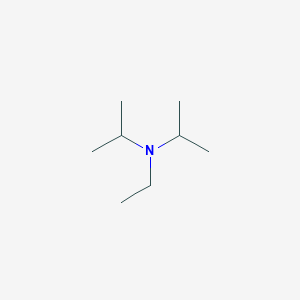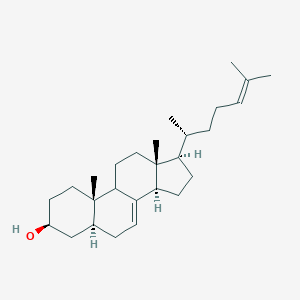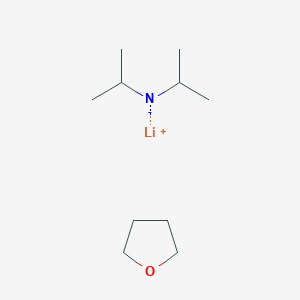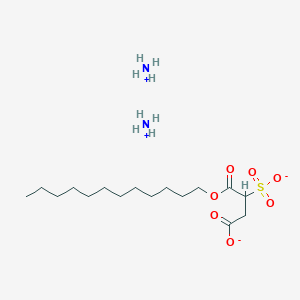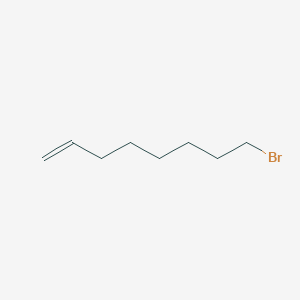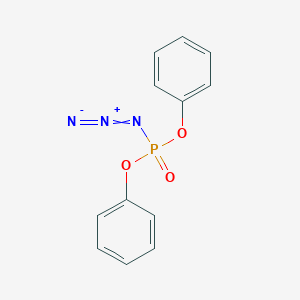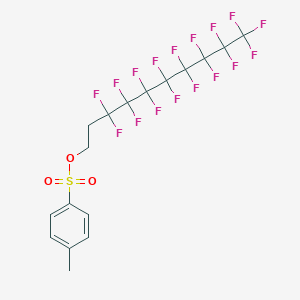
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is a compound utilized in organic synthesis for various chemical transformations, including the introduction of perfluorodecyl groups into other molecules. Its significance lies in its ability to act as an intermediate for generating substances with unique chemical and physical properties due to the perfluorodecyl group's characteristics.
Synthesis Analysis
The synthesis of related compounds like disubstituted 1,1-difluoro-1-alkenes utilizes 2,2,2-Trifluoroethyl p-toluenesulfonate treated with lithium diisopropylamide and trialkylboranes, followed by coupling with aryl iodides in the presence of a palladium catalyst and tetrabutylammonium fluoride (Ichikawa et al., 1991). This method highlights the versatility of p-toluenesulfonate derivatives in facilitating fluorinated compound synthesis.
Molecular Structure Analysis
Specific studies on the molecular structure of 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate are scarce. However, research on similar compounds, such as the crystal structure analysis of (Z)-1-(phenylsulphenyl)-2-phenylethenyl p-toluenesulfonate , provides insights into the potential structural characteristics of related fluorinated compounds (Braga et al., 1999).
Chemical Reactions and Properties
Reactions of polyfluoro-1-propenyl p-toluenesulfonates with bifunctional nitrogen nucleophiles offer a new approach to accessing monofluorinated nitrogen heterocycles, showcasing the chemical reactivity of p-toluenesulfonate derivatives in synthesizing fluorinated heterocycles (Funabiki et al., 1995).
Scientific Research Applications
Functionalization of Graphene and Carbon Nanotubes
A study by Hamilton et al. (2010) reported the use of perfluorinated alkyl groups, such as 1-iodo-1H,1H,2H,2H-perfluorododecane, for functionalizing graphene and single-walled carbon nanotubes (SWNTs). This approach enhances the dispersability of these materials in chloroform, which can be useful in various nanotechnology applications (Hamilton et al., 2010).
Synthesis of Fluoroacrylate Polymers
Perfluorodecyl acrylate polymers, synthesized through initiated chemical vapor deposition, exhibit interesting properties like super-hydrophobicity and oleophobicity. A study by Christian and Coclite (2017) explored the thermal, chemical, and structural stability of these polymers, which is crucial for applications under varying environmental conditions (Christian & Coclite, 2017).
Micro-Contact Printing Techniques
Kim et al. (2014) utilized poly(1H,1H,2H,2H-perfluorodecyl methacrylate) films in micro-contact printing methods. This process is significant for fabricating patterns on various substrates at room temperature without requiring external pressure or surface treatment, indicating potential applications in electronics and materials science (Kim et al., 2014).
Hydrophobization of Cellulose Nanocrystals
Jeun et al. (2019) investigated the grafting of 1H,1H,2H,2H-perfluorodecyl acrylate onto cellulose nanocrystals to increase their hydrophobicity. This method holds potential for creating water-resistant, environmentally friendly materials (Jeun et al., 2019).
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSEECKLMOBLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F17O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896095 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate | |
CAS RN |
113823-56-6 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

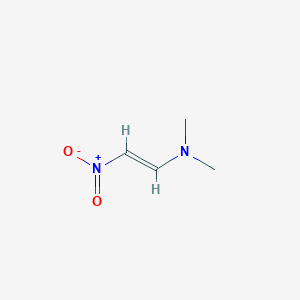
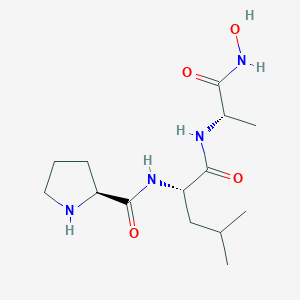
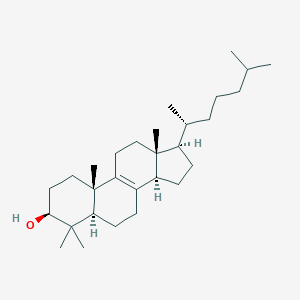
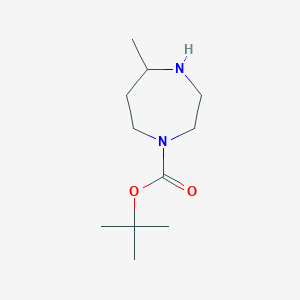
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
